molecular formula C10H9NO4 B12922021 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one

2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one

Cat. No.: B12922021
M. Wt: 207.18 g/mol
InChI Key: KBCSIZUHJDIMDX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one is a heterocyclic compound that contains both furan and isoxazolidinone moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one typically involves the reaction of furan derivatives with isoxazolidinone precursors. One common method is the Van Leusen reaction, which involves the reaction of furan derivatives with tosylmethyl isocyanide (TOSMIC) under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH).

Industrial Production Methods

The scalability of the Van Leusen reaction and other related methods makes it feasible for industrial production .

Chemical Reactions Analysis

Scientific Research Applications

2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, leading to its biological effects. The isoxazolidinone moiety can also participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the furan and isoxazolidinone rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its analogs .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,2-oxazolidin-3-one

InChI

InChI=1S/C10H9NO4/c12-9(11-10(13)5-7-15-11)4-3-8-2-1-6-14-8/h1-4,6H,5,7H2/b4-3+

InChI Key

KBCSIZUHJDIMDX-ONEGZZNKSA-N

Isomeric SMILES

C1CON(C1=O)C(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1CON(C1=O)C(=O)C=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.